4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid
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Overview
Description
4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid is an organic compound with the molecular formula C16H13N3O3S. It is a derivative of naphthalenesulfonic acid and contains both an amino group and a phenyldiazenyl group. This compound is known for its vibrant color and is often used in the production of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid typically involves the diazotization of aniline followed by a coupling reaction with 4-amino-1-naphthalenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of aniline and naphthalenesulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various electrophiles can be used in substitution reactions, including halogens and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenesulfonic acids and aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are used in staining techniques for microscopy.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is widely used in the production of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect cellular processes and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-hydroxy-1-naphthalenesulfonic acid
- 4-amino-2,7-naphthalenedisulfonic acid
- 4-amino-1,7-naphthalenedisulfonic acid
Uniqueness
4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid is unique due to its specific diazenyl linkage, which imparts distinct chemical and physical properties. This linkage allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
CAS No. |
7355-16-0 |
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Molecular Formula |
C16H13N3O3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-amino-3-phenyldiazenylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H13N3O3S/c17-16-13-9-5-4-8-12(13)15(23(20,21)22)10-14(16)19-18-11-6-2-1-3-7-11/h1-10H,17H2,(H,20,21,22) |
InChI Key |
NVHYKPCSIVPAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
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